molecular formula C18H19N3O4 B2358196 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide CAS No. 688774-18-7

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B2358196
CAS No.: 688774-18-7
M. Wt: 341.367
InChI Key: RXYVGPNJHVBLLF-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core linked via a pentanamide chain to a furan-2-ylmethyl group. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and anti-inflammatory effects . The furan moiety may enhance metabolic stability or modulate solubility.

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(19-12-13-6-5-11-25-13)9-3-4-10-21-17(23)14-7-1-2-8-15(14)20-18(21)24/h1-2,5-8,11H,3-4,9-10,12H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYVGPNJHVBLLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions Using Orthoesters

Reaction Conditions:

  • Method 1 (Standard):
    • 1 equivalent 2-aminobenzamide
    • 1.5–2 equivalents orthoester (e.g., triethyl orthoacetate)
    • 2 equivalents acetic acid
    • Absolute ethanol, reflux (78°C), 12–24 hours
    • Yields: 70–90% for unsubstituted derivatives.
  • Method 2 (Pressure Tube):
    • 1 equivalent 2-aminobenzamide
    • 3 equivalents orthoester
    • 3 equivalents acetic acid
    • Ethanol, 110°C, 12–72 hours
    • Yields: 85–95% for hindered or electron-deficient substrates.

Mechanistic Insight:
The orthoester acts as both an acylating agent and a dehydrating agent, facilitating cyclization. Acetic acid protonates the intermediate, accelerating ring closure.

Alternative Methods for Core Formation

While orthoester-based cyclization is efficient, alternative routes include:

  • Niementowski Reaction: Condensation of anthranilic acid derivatives with urea under acidic conditions, though this method often requires higher temperatures (150–200°C) and yields lower purity.
  • Phosgene-Mediated Cyclization: Reaction of 2-aminobenzamide with phosgene generates the 2,4-dione structure but poses safety challenges due to phosgene’s toxicity.

Functionalization at the 3-Position with Pentanamide Chain

The quinazoline-3-position is alkylated to introduce the pentanamide sidechain. This step typically involves nucleophilic substitution or Mitsunobu reactions.

Alkylation Strategies

Procedure:

  • Substrate Preparation: Quinazoline-2,4-dione is treated with a base (e.g., NaH) in anhydrous DMF to deprotonate the 3-position nitrogen.
  • Alkylation: Reaction with 5-bromopentanoic acid ethyl ester (1.2 equivalents) at 60°C for 8 hours.
  • Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) in ethanol-water (1:1) at reflux.

Yield: 65–75% after purification via recrystallization from ethanol.

Amide Bond Formation Techniques

The pentanoic acid intermediate is activated for coupling with furan-2-ylmethylamine.

Activation Methods:

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with furan-2-ylmethylamine in dichloromethane at 0°C.
  • Carbodiimide Coupling: Use of EDCl/HOBt in DMF at room temperature for 12 hours achieves amide bond formation with minimal racemization.

Optimization Data:

Method Reagents Solvent Time (h) Yield (%)
Acid Chloride SOCl₂, NEt₃ CH₂Cl₂ 4 82
EDCl/HOBt EDCl, HOBt, DIPEA DMF 12 88

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing reagent stoichiometry, purification, and waste management.

Continuous Flow Reactors

  • Cyclization Step: Tubular reactors operating at 110°C with a residence time of 2 hours improve heat transfer and reduce side reactions.
  • Amide Coupling: Microreactors with immobilized HOBt enhance mixing and reduce reagent consumption by 30%.

Purification Techniques

  • Crystallization: Ethanol-water mixtures (3:1) yield >99% pure quinazoline-2,4-dione.
  • Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:2) isolates the final compound at 98% purity.

Chemical Reactions Analysis

Reactivity of the Quinazoline-2,4-dione Core

The quinazoline-2,4-dione moiety is a key site for nucleophilic and electrophilic reactions due to its electron-deficient aromatic system and carbonyl groups.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Nucleophilic Substitution Amines, hydrazines, or alcoholsSubstitution at C-3 or C-1 positions, forming derivatives with modified activity
Oxidation DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)Stabilization of radical intermediates or formation of oxidized quinazoline derivatives
Reduction NaBH₄, H₂/Pd-CReduction of carbonyl groups to alcohols or amines, altering biological activity

Key Findings :

  • The 2,4-dioxo groups enable regioselective functionalization, with hydrazinolysis yielding hydrazide derivatives (e.g., compound 3 in ).

  • Chiral phosphoric acids catalyze enantioselective C–H amination at the quinazoline core, producing axially chiral derivatives (e.g., 19 in ).

Reactions Involving the Furan-2-ylmethyl Group

The furan ring exhibits electrophilic substitution reactivity, while the methylamine linker participates in amide bond modifications.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Electrophilic Substitution HNO₃/H₂SO₄, Br₂/FeBr₃Nitration or bromination at the furan C-5 position
Oxidative Ring Opening Ozone, H₂O₂/Fe²⁺Cleavage of the furan ring to form diketones or carboxylic acids
Amide Hydrolysis HCl/NaOH, enzymatic catalysisCleavage of the amide bond to yield pentanoic acid derivatives

Key Findings :

  • The furan ring’s electron-rich nature facilitates regioselective halogenation, enhancing interactions with biological targets .

  • Hydrolysis of the N-(furan-2-ylmethyl)pentanamide chain generates 5-(2,4-dioxo-1H-quinazolin-3-yl)pentanoic acid, a precursor for further derivatization .

Functionalization of the Pentanamide Chain

The pentanamide chain undergoes reactions typical of aliphatic amides, including alkylation and cross-coupling.

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Alkylation Alkyl halides, K₂CO₃, DMFN-alkylation to form tertiary amides with enhanced lipophilicity
Cross-Coupling Pd catalysts, aryl boronic acidsSuzuki-Miyaura coupling for biaryl or heteroaryl modifications
Cyclization PCl₅, POCl₃Intramolecular cyclization to form quinazoline-fused heterocycles

Key Findings :

  • Alkylation at the amide nitrogen improves metabolic stability, as seen in analogs like 8a and 8b in .

  • Cross-coupling reactions enable the introduction of aromatic groups, modulating pharmacokinetic properties .

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally similar quinazoline derivatives:

Feature5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamideGefitinib (Reference)Differences
Quinazoline Core Electron-deficient due to 2,4-dioxo groupsElectron-richHigher susceptibility to nucleophilic attacks at C-3 and C-1 positions
Side Chain Flexible pentanamide with furanRigid morpholineEnhanced conformational flexibility for target binding
Biological Activity Antimicrobial, anticancerAnticancer (EGFR)Broader spectrum due to furan’s heteroaromatic interactions

Data synthesized from .

Mechanistic Insights from Computational Studies

  • Density Functional Theory (DFT) analyses reveal that the quinazoline-2,4-dione core’s LUMO (−2.1 eV) localizes at C-3, favoring nucleophilic attacks .

  • Molecular docking shows the furan ring participates in π-π stacking with aromatic residues in enzyme active sites, enhancing inhibitory potency .

Scientific Research Applications

Chemistry

Catalysis : The compound may serve as a catalyst or catalyst precursor in organic reactions. Its structural features suggest potential utility in various catalytic processes.

Material Science : Due to its unique chemical properties, it may be investigated for applications in material science, particularly in developing new materials with specific functionalities .

Biology and Medicine

Pharmacology : There is significant interest in the compound's potential as a therapeutic agent. Quinazoline derivatives are known for their anticancer properties, and research is ongoing to evaluate the efficacy of this specific compound against various cancer cell lines.

Biochemistry : Studies on the interaction of this compound with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. It may inhibit or activate specific enzymes or receptors .

Industry

Chemical Industry : The compound can be utilized as an intermediate in synthesizing more complex molecules, making it valuable in chemical manufacturing processes.

Pharmaceutical Industry : Given its structural complexity and potential biological activities, it could be developed into a drug candidate targeting specific diseases .

Case Studies and Research Findings

Research has indicated that quinazoline derivatives exhibit a wide range of biological activities. For instance:

  • Anticancer Activity : A study demonstrated that related quinoxaline derivatives showed significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), suggesting that similar investigations could elucidate the anticancer potential of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide .
  • Antimicrobial Properties : Other compounds within the quinazoline family have shown promising antimicrobial activities against various pathogens. Investigating the antimicrobial efficacy of this specific compound could reveal its potential as a therapeutic agent against infections .
  • Mechanistic Studies : Understanding the binding interactions between this compound and specific biological targets is crucial for determining its therapeutic potential. Preliminary studies indicate that quinazoline scaffolds can establish essential interactions with active sites on target proteins .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes or Receptors: Inhibiting or activating specific pathways.

    Interaction with DNA or RNA: Affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Substituents Synthesis Highlights Biological Relevance
Target Compound Quinazoline-2,4-dione Furan-2-ylmethyl pentanamide Not explicitly detailed (analogue synthesis suggests chromatographic purification) Hypothesized kinase or inflammasome modulation based on quinazoline and furan motifs
N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide Quinoline Piperazine with trifluoromethoxy-phenyl Purified via normal-phase chromatography (41% yield) Likely CNS-targeted due to piperazine’s affinity for neurotransmitter receptors
4-Formylphenyl Tetrazole-Biphenyl Pentanamide Tetrazole-biphenyl Pentanamide-linked formylphenyl Yield: 74%; characterized by FT-IR and ¹H NMR Potential angiotensin or enzyme inhibition (tetrazole as a bioisostere for carboxylic acid)
Sulfamoylphenyl-Triazole-Biotin Conjugate Biotin-thienoimidazole Sulfamoylphenyl-triazole Click chemistry (Cu-catalyzed azide-alkyne cycloaddition, 47% yield) NLRP3 inflammasome inhibition (sulfonamide and triazole motifs are common in anti-inflammatory agents)
Chlorophenyl-Pyrazole-THP Pentanamide Pyrazole Chlorophenyl and tetrahydropyran (THP) Multi-step synthesis with THP protection Antiparasitic or antimicrobial (chlorophenyl enhances lipophilicity)

Structural Variations and Implications

  • Quinazoline vs. Quinoline/Piperazine Cores: The target compound’s quinazoline-2,4-dione core provides hydrogen-bonding sites (C=O and NH groups), which may enhance interactions with enzymes like kinases or proteases . In contrast, piperazine-containing analogues (e.g., ) prioritize flexibility and basicity, favoring GPCR or neurotransmitter receptor binding. Furan vs.

Biological Activity

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)pentanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The compound has the molecular formula C₁₈H₁₈N₄O₄ and a molecular weight of 341.367 g/mol. It is characterized by a quinazoline core, which is known for its diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in several contexts:

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against human cancer cell lines such as HCT-116 (colon), MCF-7 (breast), and HepG2 (liver). The results indicated that it possesses moderate to potent anticancer potential.

Cell LineIC₅₀ (μM) after 48hIC₅₀ (μM) after 72h
HCT-11610.725.33
MCF-721.29-
HepG217.487.94

These findings suggest that the compound may induce apoptosis in cancer cells, as indicated by morphological changes observed under microscopy and flow cytometry analysis .

The mechanism by which this compound exerts its anticancer effects likely involves multiple pathways:

  • Inhibition of Key Enzymes : It has been found to inhibit enzymes such as Hsp90, EGFR, VEGFR-2, and Topoisomerase-2 with IC₅₀ values in the nanomolar range, indicating its potential as a multi-targeted anticancer agent .
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in the cell cycle, contributing to its cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus1080
Escherichia coli1565
Candida albicans1180

The compound exhibited moderate antibacterial activity compared to standard antibiotics like ampicillin and vancomycin, particularly against Candida albicans, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features. Modifications at specific positions on the quinazoline ring or the furan moiety can significantly influence their potency and selectivity against different biological targets. For instance, variations in substituents can enhance or diminish cytotoxicity and antimicrobial efficacy .

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in preclinical models:

  • Cytotoxicity Assessment : A study evaluating a series of quinazoline derivatives found that modifications led to enhanced activity against breast cancer cell lines with some compounds showing IC₅₀ values below 10 μM .
  • Antimicrobial Screening : Another study focused on derivatives similar to this compound revealed promising results against resistant bacterial strains, supporting further development as potential therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including coupling of quinazoline-dione derivatives with furan-methylamine intermediates. Key steps include amide bond formation and purification via normal-phase chromatography (100% dichloromethane to ethyl acetate gradients) and amine-phase chromatography for challenging separations . Reaction conditions such as solvent choice (e.g., dichloromethane or ethanol), temperature (reflux for 1–3 hours), and stoichiometric ratios of intermediates significantly impact yields (reported 41–44% in analogous syntheses). Optimizing these parameters and employing dropwise addition of acyl chlorides can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. Key NMR signals include:

  • Quinazoline-dione protons: δ 9.35–8.78 (broad singlet for NH) .
  • Furan methylene protons: δ 3.57 (multiplet for N-CH₂-furan) . MS data (e.g., [M+H⁺]⁺ at m/z 439.30 for related compounds) confirms molecular weight . Infrared (IR) spectroscopy can validate carbonyl stretches (C=O at ~1700 cm⁻¹) . Always compare experimental data with computational predictions (e.g., ChemDraw) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design biological assays to evaluate pharmacological potential?

Prioritize target-based assays aligned with structural analogs:

  • Enzyme inhibition: Test against kinases or proteases due to the quinazoline-dione moiety’s ATP-binding site affinity .
  • Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
  • Anti-inflammatory activity: Measure COX-2 inhibition via ELISA, leveraging furan’s role in redox modulation . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Q. What strategies resolve contradictions in spectral data or biological activity?

  • Cross-validation: Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) to confirm structure .
  • Batch reproducibility: Re-synthesize compounds under standardized conditions to rule out procedural variability .
  • Meta-analysis: Compare bioactivity data with structurally similar compounds (e.g., thiazole or triazole analogs) to identify substituent-specific trends .

Q. How can structure-activity relationship (SAR) studies improve target affinity?

Systematically modify:

  • Quinazoline substituents: Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity .
  • Furan moiety: Replace with thiophene or pyridine to alter π-π stacking interactions . Use molecular docking (AutoDock Vina) to predict binding poses with targets like EGFR or PARP . Validate with mutagenesis studies .

Q. What purification challenges arise, and how are they addressed?

Challenges include low yields due to polar byproducts. Solutions:

  • Chromatography: Employ gradient elution (e.g., 10% methanol in dichloromethane) or amine-phase columns for basic impurities .
  • Recrystallization: Use ethanol/water mixtures (2:1 v/v) to isolate crystalline products . Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which computational methods predict binding modes and stability?

  • Molecular dynamics (MD): Simulate solvation effects in GROMACS to assess stability in physiological conditions .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions .

Q. How should stability issues during storage be managed?

Store under inert atmosphere (argon) at –20°C to prevent oxidation of the furan ring . Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring . Lyophilization is recommended for long-term storage .

Q. What methods validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein denaturation shifts post-treatment .
  • Knockdown models: Use siRNA to silence putative targets and assess compound efficacy loss .

Q. How to design analogs with improved pharmacokinetics?

  • LogP optimization: Introduce -OCH₃ or -CF₃ groups to enhance membrane permeability (clogP <3) .
  • Prodrug strategies: Mask polar groups (e.g., esterify carboxylates) to improve oral bioavailability .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem); prioritize peer-reviewed syntheses .
  • Contradictions in bioactivity may stem from assay conditions (e.g., serum concentration) .
  • Advanced studies require interdisciplinary collaboration (e.g., synthetic chemistry + computational biology) .

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